3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide
Description
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide (CAS: 328028-32-6) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 3 and a sulfonamide group linked to a 4-[(difluoromethyl)sulfanyl]phenyl moiety. This compound is notable for its unique combination of a difluoromethylsulfanyl group, which enhances lipophilicity and metabolic stability, and the sulfonamide moiety, a common pharmacophore in medicinal chemistry . Its molecular identifiers include EN300-02127, CHEMBL1541664, and HMS2758M21, with applications in drug discovery and agrochemical research .
Properties
IUPAC Name |
3-amino-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S2/c14-13(15)20-11-6-4-10(5-7-11)17-21(18,19)12-3-1-2-9(16)8-12/h1-8,13,17H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPISBFZHWKBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. One common synthetic route includes the following steps:
Nitration: : The benzene ring is nitrated to introduce a nitro group, forming nitrobenzene.
Reduction: : The nitro group is reduced to an amino group, yielding aniline.
Sulfonation: : The aniline is sulfonated to introduce the sulfonamide group, forming the sulfonamide derivative.
Fluorination: : The sulfonamide derivative undergoes fluorination to introduce the difluoromethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: : Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitro compounds.
Reduction: : Amines, hydrazines.
Substitution: : Amides, sulfonamides, and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent-Driven Physical and Chemical Properties
The table below summarizes key structural features and properties of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide and related compounds:
Electronic and Bioactivity Implications
- Fluorine Substituents: The target compound’s difluoromethylsulfanyl group provides a balance of electronegativity and lipophilicity, similar to fluorophenyl groups in Example 52 and trifluoromethyl groups in N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)benzenesulfonamide . Fluorine atoms generally enhance metabolic stability and membrane permeability .
Biological Activity
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a sulfonamide group and a difluoromethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological assays, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of sulfonamide derivatives has been extensively studied, particularly their effects on cardiovascular systems and their antimicrobial properties. The specific compound in focus has shown promising results in various assays.
Cardiovascular Effects
A recent study investigated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives, including those similar to this compound, could significantly decrease perfusion pressure over time. This suggests potential applications in managing cardiovascular conditions by influencing calcium channel activity and vascular resistance .
Table 1: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl} | 0.001 | Significant decrease |
| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Minimal effect |
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. The compound's ability to modulate calcium channels suggests that it may act as a calcium antagonist, impacting vascular smooth muscle contraction and relaxation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cardiovascular Studies : Research demonstrated that certain sulfonamides decreased coronary resistance significantly compared to controls, indicating their potential as therapeutic agents for hypertension .
- Antimicrobial Research : A review highlighted the effectiveness of various sulfonamide derivatives against gram-positive and gram-negative bacteria, suggesting that modifications like those present in this compound could enhance activity .
Pharmacokinetic Considerations
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's biological activity. Computational models have been employed to predict these parameters for sulfonamides, indicating favorable profiles for compounds similar to this compound .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
